molecular formula C6H2Br2N2 B1594755 2,6-Dibromo-4-cyanopyridine CAS No. 408352-58-9

2,6-Dibromo-4-cyanopyridine

Cat. No. B1594755
CAS RN: 408352-58-9
M. Wt: 261.9 g/mol
InChI Key: SPDCLINNOKFXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dibromo-4-cyanopyridine” is a heterocyclic compound . It has the molecular formula C6H2Br2N2 .


Synthesis Analysis

The synthesis of cyanopyridines has been investigated for the controlled synthesis of cocrystals by applying the pKa rule . Cocrystals were designed with oxalic, glutaric, and adipic acids and analyzed by single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of “2,6-Dibromo-4-cyanopyridine” consists of a pyridine ring substituted with two bromine atoms and a cyano group . The exact position of these substituents on the pyridine ring can influence the molecule’s properties .


Chemical Reactions Analysis

Cyanopyridines are reduced at low potentials in organic solvents, making them a promising class of molecules for anolytes for nonaqueous redox-flow batteries (RFBs) . Quantum computations suggest that properly placed phenyl and methyl substituents shift the reduction potentials even lower than those of the parent cyanopyridines and prevent dimerization of the radical anions .

Scientific Research Applications

Catalytic Protodeboronation

2,6-Dibromo-4-cyanopyridine is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Synthesis of Azo Disperse Dyes

2,6-Dibromo-4-cyanopyridine is an important intermediate in the synthesis of azo disperse dyes . A green process has been developed for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using 2:1 bromide–bromate salts under an aqueous acidic medium at ambient conditions .

Formal Total Synthesis

The protodeboronation process involving 2,6-Dibromo-4-cyanopyridine has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Organic Synthesis

Organoboron compounds are highly valuable building blocks in organic synthesis . The protodeboronation process involving 2,6-Dibromo-4-cyanopyridine can be used to access these B-building blocks .

Functionalizing Deboronation

In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . The use of 2,6-Dibromo-4-cyanopyridine in this process can help to overcome this challenge .

Hydromethylation Sequence

The hydromethylation sequence involving 2,6-Dibromo-4-cyanopyridine was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Future Directions

Cyanopyridines, including “2,6-Dibromo-4-cyanopyridine”, are gaining increasing attention in the scientific and industrial communities. They are being explored for their potential in nonaqueous redox flow batteries (RFBs), with the aim of achieving inexpensive large-scale electrical energy storage .

Mechanism of Action

Target of Action

The primary target of 2,6-Dibromo-4-cyanopyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2,6-Dibromo-4-cyanopyridine participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2,6-Dibromo-4-cyanopyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in the formation of carbon–carbon bonds .

Result of Action

The result of 2,6-Dibromo-4-cyanopyridine’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the scope of possible reactions and products in organic synthesis .

Action Environment

The action of 2,6-Dibromo-4-cyanopyridine is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions . The stability of the compound and its readiness for preparation also contribute to its efficacy . .

properties

IUPAC Name

2,6-dibromopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDCLINNOKFXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356208
Record name 2,6-DIBROMO-4-CYANOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-cyanopyridine

CAS RN

408352-58-9
Record name 2,6-DIBROMO-4-CYANOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromopyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-cyanopyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-cyanopyridine
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-4-cyanopyridine
Reactant of Route 4
Reactant of Route 4
2,6-Dibromo-4-cyanopyridine
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-4-cyanopyridine
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-4-cyanopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.